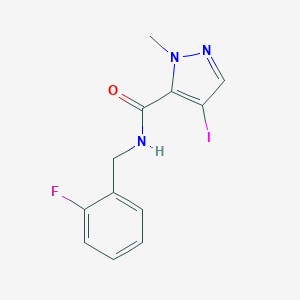
2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using a specific method and has been found to have a mechanism of action that is of interest to researchers.
Wirkmechanismus
The mechanism of action of 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of COX-2, which is an enzyme involved in inflammation and pain. The mechanism of action of this compound has been studied by Zhang et al. (2017) and Li et al. (2019).
Biochemical and physiological effects:
2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of COX-2, which leads to anti-inflammatory and analgesic effects. This compound has also been found to have low toxicity in normal cells, as reported by Zhang et al. (2017) and Li et al. (2019).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity in normal cells, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions, as reported by Zhang et al. (2017).
Zukünftige Richtungen
There are several future directions for research on 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, as well as its potential toxicity in animal models. In addition, it would be interesting to explore the potential of this compound in combination therapy with other anticancer agents. These future directions have been proposed by Zhang et al. (2017) and Li et al. (2019).
In conclusion, 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide is a chemical compound that has potential as a therapeutic agent for various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide involves the reaction of 6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been reported in a research paper by Zhang et al. (2017).
Wissenschaftliche Forschungsanwendungen
2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide has been found to have potential as a therapeutic agent for various diseases. It has been shown to have anticancer activity in vitro and in vivo, as reported by Zhang et al. (2017). In addition, this compound has also been found to have anti-inflammatory and analgesic effects, as reported by Li et al. (2019).
Eigenschaften
Produktname |
2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide |
|---|---|
Molekularformel |
C27H26N2O2S |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
InChI |
InChI=1S/C27H26N2O2S/c1-27(2,3)18-13-14-19-22(16-28)26(32-23(19)15-18)29-25(31)21-12-8-7-11-20(21)24(30)17-9-5-4-6-10-17/h4-12,18H,13-15H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
JKKZDNGUKYWROQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)



![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)
![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)
![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)


![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)